4-(Quinolinoxy)-3-pyridinesulfonamide
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Overview
Description
4-(Quinolinoxy)-3-pyridinesulfonamide is a complex organic compound that features both quinoline and pyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolinoxy)-3-pyridinesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and pyridine intermediates. Common synthetic routes include:
Activated Alkyne-Based Reactions: This method involves the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst.
Pd-Catalyzed Buchwald–Hartwig Amination: This reaction uses palladium catalysts to form carbon-nitrogen bonds, which are crucial in the synthesis of quinoline derivatives.
Intramolecular Houben–Hoesch Reaction: This method involves the cyclization of o-alkynoylanilines to form the quinoline core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include:
Microwave-Assisted Synthesis: This technique accelerates the reaction rates and improves yields by using microwave radiation.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolinoxy)-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Quinolinoxy)-3-pyridinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Quinolinoxy)-3-pyridinesulfonamide involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these bacterial enzymes, leading to the fragmentation of bacterial DNA and cell death.
Pathways Involved: The inhibition of DNA replication and transcription pathways is crucial for its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the pyridine sulfonamide moiety.
2-Nonyl-4-quinolinol 1-oxide: Similar quinoline structure with different functional groups.
Uniqueness
4-(Quinolinoxy)-3-pyridinesulfonamide is unique due to its combined quinoline and pyridine sulfonamide structures, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H11N3O3S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
4-quinolin-8-yloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C14H11N3O3S/c15-21(18,19)13-9-16-8-6-11(13)20-12-5-1-3-10-4-2-7-17-14(10)12/h1-9H,(H2,15,18,19) |
InChI Key |
YEXUPIWQHCCQQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=NC=C3)S(=O)(=O)N)N=CC=C2 |
Origin of Product |
United States |
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